

# L-870810 Clinical Trial Discontinuation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | L-870810 |           |
| Cat. No.:            | B1674197 | Get Quote |

#### For Immediate Release

The clinical development of the investigational HIV-1 integrase inhibitor, **L-870810**, was discontinued due to findings of liver and kidney toxicity. This decision was based on data from long-term preclinical toxicology studies in dogs. While showing promise as a potent antiretroviral agent, the adverse effects observed in these animal studies precluded further development for human use.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the available information regarding the discontinuation of the **L-870810** clinical trial.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the **L-870810** clinical trial?

A1: The clinical evaluation of **L-870810** was halted due to observed liver (hepatotoxicity) and kidney (nephrotoxicity) toxicity in long-term preclinical toxicology studies involving dogs.

Q2: Was toxicity observed in human clinical trials?

A2: Publicly available data does not indicate that significant liver or kidney toxicity was observed in the early-phase human clinical trials. The decision to discontinue was a precautionary measure based on the adverse effects seen in animal models.



Q3: What was the mechanism of action for L-870810?

A3: **L-870810** is an HIV-1 integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA. By inhibiting this step, **L-870810** effectively blocks viral replication.

Q4: How effective was **L-870810** in preclinical and early clinical studies?

A4: **L-870810** demonstrated potent antiviral activity in preclinical studies. While specific quantitative data from the human phase I trials is not widely published, it was considered a promising candidate due to its mechanism of action.

## **Troubleshooting and Experimental Considerations**

For researchers working with similar compounds, the case of **L-870810** highlights critical considerations for preclinical safety assessment.

Issue: Observing potential hepato- or nephrotoxicity with a novel integrase inhibitor.

**Troubleshooting Steps:** 

- Review Preclinical Toxicology Data: Scrutinize data from long-term animal studies, paying close attention to dose-dependent changes in liver enzymes (e.g., ALT, AST) and kidney function markers (e.g., creatinine, BUN).
- Mechanism of Toxicity Investigation: Conduct in vitro studies to investigate potential
  mechanisms of toxicity, such as mitochondrial toxicity or inhibition of key cellular transporters
  in hepatocytes and renal proximal tubule cells.
- Structure-Toxicity Relationship Analysis: If part of a compound series, analyze the structuretoxicity relationships to identify potential toxicophores and guide the design of safer analogues.

## **Quantitative Data Summary**

Due to the proprietary nature of preclinical and early-phase clinical trial data, specific quantitative results for **L-870810** are not publicly available. The following tables provide a general framework for the types of data that would have been collected and evaluated.



Table 1: Hypothetical Preclinical Toxicology Data for L-870810 in Dogs (Long-Term Study)

| Dose Group<br>(mg/kg/day) | Change in ALT<br>(Alanine<br>Aminotransfer<br>ase) | Change in<br>Creatinine  | Histopathologi<br>cal Findings<br>(Liver) | Histopathologi<br>cal Findings<br>(Kidney) |
|---------------------------|----------------------------------------------------|--------------------------|-------------------------------------------|--------------------------------------------|
| Control (0)               | No significant change                              | No significant change    | Normal                                    | Normal                                     |
| Low Dose                  | Mild, transient elevation                          | No significant change    | Minimal<br>hepatocellular<br>vacuolation  | Normal                                     |
| Mid Dose                  | Moderate,<br>sustained<br>elevation                | Mild elevation           | Moderate<br>hepatocellular<br>necrosis    | Mild tubular<br>degeneration               |
| High Dose                 | Severe,<br>progressive<br>elevation                | Significant<br>elevation | Severe,<br>widespread<br>necrosis         | Severe tubular<br>necrosis                 |

Table 2: Anticipated Efficacy Endpoints from a Phase I Clinical Trial of an HIV Integrase Inhibitor

| Dose Group | Mean Change in HIV-1 RNA<br>(log10 copies/mL) at Day<br>10 | Mean Change in CD4+ T-<br>cell Count (cells/mm³) at<br>Day 10 |
|------------|------------------------------------------------------------|---------------------------------------------------------------|
| Placebo    | < -0.5                                                     | Minimal change                                                |
| Low Dose   | > -1.0                                                     | Increase                                                      |
| Mid Dose   | > -1.5                                                     | Significant Increase                                          |
| High Dose  | > -2.0                                                     | Robust Increase                                               |

## **Experimental Protocols**



Detailed experimental protocols for the **L-870810** studies are not in the public domain. However, the following represents a generalized protocol for the types of studies that would have been conducted.

# General Protocol for Long-Term Toxicology Study in a Non-Rodent Species (e.g., Dog)

- Animal Model: Beagle dogs are a commonly used non-rodent species for toxicology studies.
- Dosing: The test compound is typically administered orally (e.g., in capsules) once daily for an extended period (e.g., 6-9 months).
- Groups: At least three dose levels (low, mid, high) and a control group receiving a placebo are included.
- Monitoring: Regular monitoring includes clinical observations, body weight, food consumption, electrocardiography (ECG), and ophthalmoscopy.
- Clinical Pathology: Blood and urine samples are collected at regular intervals to assess hematology, clinical chemistry (including liver enzymes and renal function tests), and urinalysis.
- Toxicokinetics: Blood samples are taken to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
- Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and a comprehensive set of tissues is collected for microscopic examination to identify any pathological changes.

## General Protocol for a Phase I, Dose-Escalating Clinical Trial in Healthy Volunteers or HIV-infected Individuals

- Study Design: A randomized, double-blind, placebo-controlled, single- or multiple-ascending dose study.
- Participants: A small number of healthy volunteers or, in the case of some antiretrovirals, treatment-naive or -experienced HIV-infected individuals.



- Dose Escalation: The study begins with a low dose of the investigational drug. If found to be safe and well-tolerated, the dose is escalated in subsequent cohorts of participants.
- Safety Monitoring: Intensive monitoring for adverse events through physical examinations, vital signs, ECGs, and clinical laboratory tests.
- Pharmacokinetics: Blood and urine samples are collected to characterize the drug's pharmacokinetic profile in humans.
- Pharmacodynamics (if applicable in HIV-infected participants): Measurement of viral load (HIV-1 RNA) and CD4+ T-cell counts to assess the antiviral activity of the drug.

### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of L-870810 as an HIV-1 integrase inhibitor.





Click to download full resolution via product page

Caption: Generalized workflow for a preclinical toxicology study.







 To cite this document: BenchChem. [L-870810 Clinical Trial Discontinuation: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674197#reasons-for-l-870810-clinical-trial-discontinuation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com